2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research.
Wirkmechanismus
The mechanism of action of 2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide involves its ability to bind to the active site of the target enzyme, thereby inhibiting its activity. This leads to a reduction in the pathological process associated with the enzyme's activity.
Biochemical and Physiological Effects
Studies have shown that 2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide can effectively inhibit the activity of cathepsin K, caspase-3, and MMP-13. This leads to a reduction in bone resorption, apoptosis, and cartilage degradation, respectively. These effects make this compound a potential therapeutic agent for various pathological conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide in lab experiments is its high specificity towards the target enzyme. This reduces the likelihood of off-target effects, making it a more reliable research tool. However, one of the limitations of using this compound is its relatively low solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several potential future directions for the research on 2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide. These include:
1. Investigating its potential as a therapeutic agent for osteoporosis, cancer, and arthritis.
2. Exploring its potential as a research tool for studying the role of cathepsin K, caspase-3, and MMP-13 in various pathological conditions.
3. Developing more efficient synthesis methods to improve its bioavailability and efficacy.
4. Investigating its potential as a scaffold for the development of novel enzyme inhibitors.
Conclusion
In conclusion, 2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide is a promising compound with potential applications in medical research. Its ability to inhibit several enzymes involved in various pathological conditions makes it a potential therapeutic agent. Further research is needed to fully explore its potential and develop more efficient synthesis methods.
Synthesemethoden
The synthesis of 2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide involves the reaction of 2-(2-methoxyphenyl)acetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-ethyl-5-(4-(propan-2-yl)phenoxy)methyl-4H-1,2,4-triazole-3-thiol to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide has shown potential in medical research as an inhibitor of several enzymes, including cathepsin K, caspase-3, and MMP-13. These enzymes are involved in various pathological conditions, such as osteoporosis, cancer, and arthritis, making this compound a promising candidate for drug development.
Eigenschaften
Produktname |
2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide |
---|---|
Molekularformel |
C23H28N4O3S |
Molekulargewicht |
440.6 g/mol |
IUPAC-Name |
2-[[4-ethyl-5-[(4-propan-2-ylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H28N4O3S/c1-5-27-21(14-30-18-12-10-17(11-13-18)16(2)3)25-26-23(27)31-15-22(28)24-19-8-6-7-9-20(19)29-4/h6-13,16H,5,14-15H2,1-4H3,(H,24,28) |
InChI-Schlüssel |
RHZJWGKHJDDZED-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OC)COC3=CC=C(C=C3)C(C)C |
Kanonische SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OC)COC3=CC=C(C=C3)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.